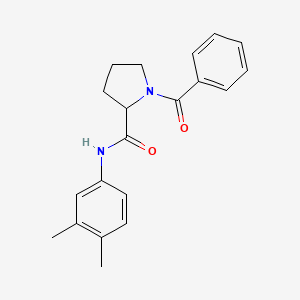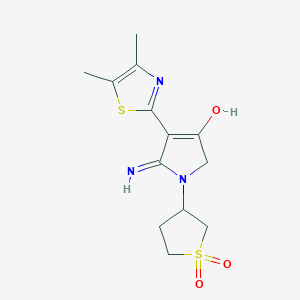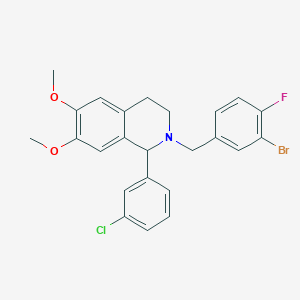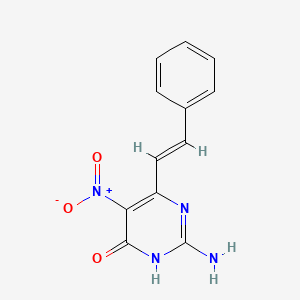
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. The compound is a proline-based derivative that has been synthesized through various methods for its use in scientific research.
Mécanisme D'action
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide acts as a chiral auxiliary in asymmetric synthesis reactions, where it aids in the formation of chiral products. The compound works by coordinating with the substrate, forming a complex that undergoes a reaction to form the desired product. The chiral nature of 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide allows for the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has also been shown to have low mutagenic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide in lab experiments is its chiral nature, which allows for the formation of enantiomerically pure products. The compound is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide in scientific research. One potential application is in the synthesis of chiral pharmaceuticals, where 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be used as a chiral auxiliary to form enantiomerically pure products. Another potential application is in the synthesis of chiral catalysts for use in asymmetric catalysis reactions. Additionally, 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be used in the synthesis of chiral polymers for use in various applications.
Méthodes De Synthèse
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide can be synthesized through various methods, including the reaction of proline and benzoyl chloride in the presence of a base, or through the reaction of proline and 3,4-dimethylbenzoyl chloride. The compound can also be synthesized through the reaction of proline and 3,4-dimethylbenzaldehyde in the presence of an oxidizing agent.
Applications De Recherche Scientifique
1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has been extensively used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. The compound has also been used as a ligand in asymmetric catalysis reactions. 1-benzoyl-N-(3,4-dimethylphenyl)prolinamide has shown potential in the synthesis of various compounds, including amino acids, alcohols, and carboxylic acids.
Propriétés
IUPAC Name |
1-benzoyl-N-(3,4-dimethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-11-17(13-15(14)2)21-19(23)18-9-6-12-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXQLLEYNASTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)



